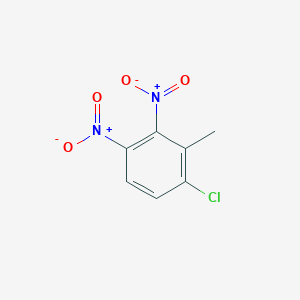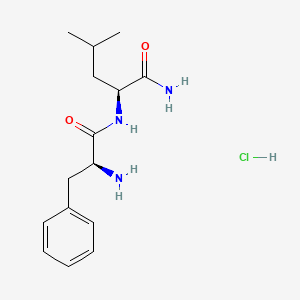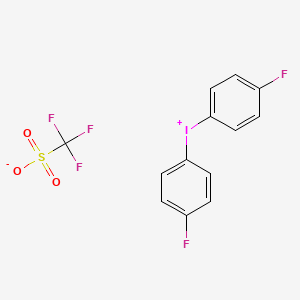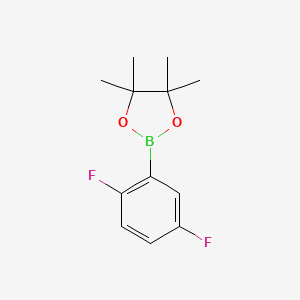
5-Cloro-1-tetralona
Descripción general
Descripción
5-Chloro-1-tetralone is a useful research compound. Its molecular formula is C10H9ClO and its molecular weight is 180.63 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Chloro-1-tetralone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Chloro-1-tetralone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1-tetralone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Papel en los derivados de la chalcona
Las chalconas son sintones prometedores y andamios bioactivos de gran interés medicinal debido a sus numerosas actividades farmacológicas y biológicas . Se reconoce que poseen actividad antimicrobiana, anticancerígena, antituberculosa, antioxidante, antiinflamatoria, antileishmanial y otras actividades biológicas significativas . Se sintetizaron y evaluaron los derivados de chalcona de 1-tetralona halogenada o 6-amino-1-tetralona para determinar sus efectos inhibitorios sobre la producción de ROS en macrófagos RAW 264.7 estimulados con LPS .
Actividad antimicrobiana
Se ha descubierto que las chalconas, incluidas las derivadas de la 5-Cloro-1-tetralona, presentan propiedades antimicrobianas . Esto las convierte en candidatas potenciales para el desarrollo de nuevos agentes antimicrobianos.
Actividad anticancerígena
Las chalconas también son conocidas por sus propiedades anticancerígenas . Las modificaciones estructurales de los anillos de chalcona han dado lugar a un alto grado de diversidad que ha resultado útil para el desarrollo de nuevos agentes medicinales .
Actividad antioxidante
Los derivados de chalcona de la this compound han mostrado potencial como antioxidantes . Se han evaluado sus efectos inhibitorios sobre la producción de ROS en macrófagos RAW 264.7 estimulados con LPS .
Actividad antiinflamatoria
Las chalconas, incluidas las derivadas de la this compound, han demostrado propiedades antiinflamatorias . Esto las convierte en candidatas potenciales para el desarrollo de nuevos fármacos antiinflamatorios.
Actividad antifúngica
Cabe destacar que la (E)-2-bencilideno-1-tetralona y la (E)-2-(4’-cloro-bencilideno)-1-tetralona mostraron una mayor actividad antifúngica que el control positivo ketoconazol, un fármaco antifúngico conocido . Pareció que la adición de una funcionalidad Cl en C-4’ de estos compuestos podría aumentar la potencia antifúngica .
Safety and Hazards
5-Chloro-1-tetralone is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
It is known that chalcones, a class of compounds to which 5-chloro-1-tetralone belongs, have a broad spectrum of biological activities including antimicrobial, anticancer, cytotoxic, antioxidative, and anti-inflammatory effects .
Mode of Action
Chalcones, in general, are known to interact with various biological targets due to their α,β-unsaturated carbonyl system, which is highly electrophilic . This allows them to undergo reactions with nucleophiles in biological systems, potentially leading to various changes in cellular processes .
Biochemical Pathways
Chalcones are known to influence a variety of biochemical pathways due to their diverse biological activities . For instance, some chalcones have been shown to inhibit the production of reactive oxygen species (ROS) in certain cell types .
Pharmacokinetics
The synthesis of 5-chloro-1-tetralone has been documented , which could provide a basis for further studies on its pharmacokinetic properties.
Result of Action
Chalcones and their derivatives have been shown to exert various effects at the molecular and cellular levels, such as inhibiting cell cycle progression in certain cell types .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-1-tetralone. For instance, the enantioselective reduction of similar compounds has been shown to be influenced by the specific strain of microorganism used in the process . .
Análisis Bioquímico
Biochemical Properties
5-Chloro-1-tetralone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase, an enzyme responsible for the breakdown of monoamines. 5-Chloro-1-tetralone acts as an inhibitor of monoamine oxidase, thereby affecting the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine . This interaction is crucial for its potential use in treating neuropsychiatric and neurodegenerative disorders.
Cellular Effects
The effects of 5-Chloro-1-tetralone on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Chloro-1-tetralone has been shown to inhibit the production of reactive oxygen species in macrophages, thereby reducing oxidative stress . Additionally, it affects the cell cycle and induces apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 5-Chloro-1-tetralone exerts its effects through various mechanisms. It binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of neurotransmitters in the synaptic cleft, enhancing neurotransmission. Furthermore, 5-Chloro-1-tetralone can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-1-tetralone change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that 5-Chloro-1-tetralone can have sustained effects on cellular function, including prolonged inhibition of monoamine oxidase and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-Chloro-1-tetralone vary with different dosages in animal models. At low doses, it effectively inhibits monoamine oxidase without causing significant adverse effects . At higher doses, it can lead to toxicity, including liver damage and neurotoxicity . These findings underscore the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
5-Chloro-1-tetralone is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 oxidases . The metabolism of 5-Chloro-1-tetralone results in the formation of various metabolites, some of which retain biological activity. These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of the compound .
Transport and Distribution
Within cells and tissues, 5-Chloro-1-tetralone is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific carrier proteins . Once inside the cell, 5-Chloro-1-tetralone can accumulate in certain organelles, such as the mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 5-Chloro-1-tetralone is critical for its activity. It is predominantly localized in the mitochondria and lysosomes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these organelles. The accumulation of 5-Chloro-1-tetralone in these compartments is essential for its role in modulating cellular metabolism and inducing apoptosis in cancer cells .
Propiedades
IUPAC Name |
5-chloro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJYJBGXUCXUPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2Cl)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480439 | |
| Record name | 5-CHLORO-1-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26673-30-3 | |
| Record name | 5-CHLORO-1-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B1356955.png)






![(E)-benzylsulfanyl-[(E)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidomethane;chlorocopper(1+)](/img/structure/B1356972.png)

![10-Methoxy-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B1356981.png)

